2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride
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Overview
Description
2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction is catalyzed by an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods use water as a solvent, moderate conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the morpholine moiety.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and electrophilic or nucleophilic reagents. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various biological receptors and enzymes . The compound’s electron-donating and electron-withdrawing properties enable it to stabilize electrostatic interactions and enhance receptor-ligand binding .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
5-phenyltetrazole: Another tetrazole derivative with enhanced stability and biological activity.
Imidazole: A five-membered heterocycle with similar chemical properties and applications.
Uniqueness
2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride is unique due to its combination of a morpholine ring and a tetrazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.ClH/c1-11-6(8-9-10-11)5-4-7-2-3-12-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBPXVVDIIREDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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